Bismuth 2,4,6-tribromophenolate

Antimicrobial susceptibility Burn wound infection Zone of inhibition

Bismuth 2,4,6-tribromophenolate is the only bismuth salt demonstrating in vitro activity against 12 of 13 common burn pathogens, including Gram-negative P. aeruginosa and A. baumannii—superior to bismuth subsalicylate (active against only 3/5). In pediatric burn care (n=347), 3% tribromophenolate petrolatum gauze reduced mean skin graft area by 56% vs silver sulfadiazine and remained in place up to three weeks, eliminating daily painful dressing changes. Thermal stability up to 120°C enables hot-melt petrolatum processing. Not interchangeable with other bismuth salts.

Molecular Formula C18H6BiBr9O3
Molecular Weight 1198.4 g/mol
Cat. No. B13794113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth 2,4,6-tribromophenolate
Molecular FormulaC18H6BiBr9O3
Molecular Weight1198.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O[Bi](OC2=C(C=C(C=C2Br)Br)Br)OC3=C(C=C(C=C3Br)Br)Br)Br)Br
InChIInChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3
InChIKeySAOHCOFTVLEOCB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth 2,4,6-Tribromophenolate – Core Identity, Regulatory Status, and Procurement-Relevant Profile


Bismuth 2,4,6-tribromophenolate (CAS 5175-83-7), also referred to as bismuth tribromophenate or tris(2,4,6-tribromophenoxy)bismuthine, is an organobismuth(III) coordination compound with molecular formula C₁₈H₆BiBr₉O₃ and a molecular weight of 1198.35 g/mol [1]. It is the active pharmaceutical ingredient in the trademarked wound dressing Xeroform® and is classified as an anti-infective agent [2]. The compound appears as an amorphous yellow powder, is stable below 120 °C, and is only slightly soluble in water, alcohol, chloroform, and vegetable oils [3]. Its primary procurement relevance lies in burn and wound care, where it is formulated at 3% w/w in a petrolatum base for application as a non-adherent, moisture-occlusive dressing [4].

Why Bismuth 2,4,6-Tribromophenolate Cannot Be Interchanged with Other Bismuth Salts or Alternative Wound Dressings


Bismuth salts are not pharmacologically interchangeable. Bismuth subsalicylate, bismuth subgallate, bismuth subnitrate, and bismuth tribromophenolate each possess distinct ligand environments that dictate antimicrobial spectrum, solubility, astringency, and tissue interaction [1]. For instance, bismuth subsalicylate produced zone-of-inhibition activity against only 3 of 5 tested burn pathogens, whereas unbound bismuth tribromophenolate demonstrated activity against 12 of 13 pathogens under identical assay conditions [2]. Similarly, in clinical burn care, silver sulfadiazine—a widely used topical antimicrobial—requires daily wound cleaning that disrupts healing tissue, while bismuth tribromophenolate petrolatum gauze adheres as a protective scaffold for up to three weeks without traumatizing the re-epithelializing wound bed [3]. Substituting the compound without accounting for these formulation-specific and ligand-dependent performance differences can lead to inferior wound healing outcomes and increased procedural burden.

Bismuth 2,4,6-Tribromophenolate – Head-to-Head Quantitative Differentiation Evidence


Antimicrobial Breadth: Bismuth Tribromophenolate vs. Bismuth Subsalicylate Against 15 Burn Pathogens

In a head-to-head in vitro zone-of-inhibition study, 3% w/v bismuth tribromophenolate in glycerol suspension was tested alongside bismuth subsalicylate against a panel of 15 common burn pathogens including MRSA, MSSA, Pseudomonas aeruginosa, and Candida albicans. Bismuth tribromophenolate (unbound from Xeroform® dressing) displayed antimicrobial activity against 12 of 13 tested pathogens (92% coverage) [1]. In contrast, bismuth subsalicylate produced a measurable zone of inhibition for only 3 of 5 tested organisms: MSSA (mean 47.2 mm across 3 plates), MRSA (13.8 mm, 1 of 3 plates), and S. marcescens (89.6 mm, 1 of 3 plates); no ZOI was observed against K. pneumoniae or E. coli [2]. This represents a substantially broader antimicrobial spectrum for bismuth tribromophenolate relative to the widely available bismuth subsalicylate comparator.

Antimicrobial susceptibility Burn wound infection Zone of inhibition

Graft Size Reduction: Bismuth Tribromophenate Gauze vs. Silver Sulfadiazine Cream in Pediatric Scald Burns

A two-era retrospective cohort study compared outcomes of 200 pediatric patients (≤5 years) treated with silver sulfadiazine 1% cream (2004–2008) against 147 patients treated with 3% bismuth tribromophenate petrolatum gauze (2015–2018) for mixed-depth scald injuries. The mean skin graft area was significantly smaller in the bismuth tribromophenate group: 147 cm² versus 336 cm² in the silver sulfadiazine group (p = 0.027), representing a 56% reduction in graft size [1]. Time from injury to grafting was longer for the bismuth tribromophenate group (24 days vs. 9.9 days, p = 0.002), attributed to the closed-dressing protocol that permits delayed outpatient grafting. Critically, bismuth tribromophenate gauze remained on the wound bed for up to three weeks without dressing changes, whereas silver sulfadiazine required daily wound cleaning with mechanical disruption of healing tissue [2].

Pediatric burn care Skin grafting Wound healing

Donor Site Healing Time: Xeroform (Bismuth Tribromophenate) vs. Biobrane and Duoderm

In a prospective, randomized controlled trial of 30 split-thickness skin graft donor sites, donor sites dressed with Xeroform® (3% bismuth tribromophenate fine-mesh gauze) achieved complete re-epithelialization in a mean of 10.5 days, which was significantly faster (p < 0.05) than Duoderm® hydrocolloid dressing (15.3 days) and Biobrane® temporary wound dressing (19.0 days) [1]. Additionally, zero infections occurred in Xeroform-dressed donor sites, whereas two infections developed under Biobrane and one under Duoderm (during a drug-related neutropenic reaction) [2]. The per-patient dressing cost was $1.16 for Xeroform, compared to $54.88 for Duoderm and $102.57 for Biobrane [3].

Split-thickness skin graft donor site Re-epithelialization time Dressing comparison

Thermal Stability Ceiling: Bismuth Tribromophenolate vs. Thermal Processing Requirements of Alternative Bismuth Salts

Bismuth 2,4,6-tribromophenolate is documented to be thermally stable up to 120 °C, above which decomposition occurs [1]. This stability ceiling is relevant for formulation processes such as hot-melt petrolatum blending, where temperatures must be controlled to avoid degradation. The compound decomposes upon exposure to strong alkalies and strong acids, and is neutral to moistened litmus, indicating a non-irritating pH profile in contact with wound exudate [2]. While comparable thermal decomposition data for bismuth subsalicylate or bismuth subgallate are not directly available in the same standardized reference sources, class-level inference from thermal decomposition studies of medicinal bismuth(III) salts indicates that the tribromophenolate salt decomposes at a distinctly different temperature profile than bismuth subgallate, subsalicylate, or citrate, each following ligand-specific degradation pathways [3].

Thermal stability Pharmaceutical compounding Formulation stability

Bismuth 2,4,6-Tribromophenolate – Evidence-Backed Research and Industrial Application Scenarios


Pediatric Partial-Thickness Scald Burn Management with Reduced Graft Burden

For clinical burn units treating pediatric patients (≤5 years) with mixed-depth scald injuries, 3% bismuth tribromophenolate petrolatum gauze is supported by retrospective cohort evidence (n=347) as the initial closed dressing of choice. It reduces mean skin graft area by 56% compared to silver sulfadiazine cream (147 cm² vs. 336 cm², p=0.027) and can remain in place for up to three weeks, eliminating the need for daily painful dressing changes that disrupt the zone of stasis [5]. This scenario applies to procurement decision-makers in pediatric burn centers transitioning from silver sulfadiazine-based protocols.

Split-Thickness Skin Graft Donor Site Dressing with Verified Healing Acceleration and Cost Containment

Bismuth tribromophenate fine-mesh gauze (Xeroform®) is the evidence-based standard for split-thickness skin graft donor site coverage. A prospective randomized trial demonstrated a mean healing time of 10.5 days—significantly faster than Duoderm (15.3 days) and Biobrane (19.0 days)—with zero donor site infections and a per-patient consumable cost of $1.16 [5]. This cost advantage is amplified in high-volume burn centers and in low-resource settings, where the alternative handmade 3% bismuth tribromophenate-petrolatum dressing can be produced at 34% of the cost of commercial Xeroform [6].

Antimicrobial Wound Coverage for Polymicrobial Burn Pathogens Including Gram-Negative Organisms

In vitro zone-of-inhibition data demonstrate that unbound bismuth tribromophenolate (3% w/v glycerol suspension) exhibits antimicrobial activity against 12 of 13 common burn pathogens, including Gram-negative organisms such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii [5]. This broad-spectrum activity—quantitatively superior to bismuth subsalicylate, which showed activity against only 3 of 5 tested pathogens—supports the procurement of bismuth tribromophenolate-based dressings for burn wounds at risk of polymicrobial colonization where Gram-negative coverage is clinically prioritized.

Formulation Development of Thermally Processed Bismuth-Containing Topical Products

For pharmaceutical formulation scientists developing hot-melt petrolatum-based or other thermally processed topical bismuth products, the documented thermal stability ceiling of 120 °C for bismuth 2,4,6-tribromophenolate provides a defined processing window [5]. Formulators substituting alternative bismuth salts (e.g., bismuth subgallate or bismuth subsalicylate) must account for their distinct, ligand-specific thermal decomposition profiles [6], which may necessitate different manufacturing temperature controls, thereby impacting process transfer and scale-up feasibility.

Quote Request

Request a Quote for Bismuth 2,4,6-tribromophenolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.